

GSK3532795: A Technical Overview of its Antiviral Activity Spectrum

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK3532795

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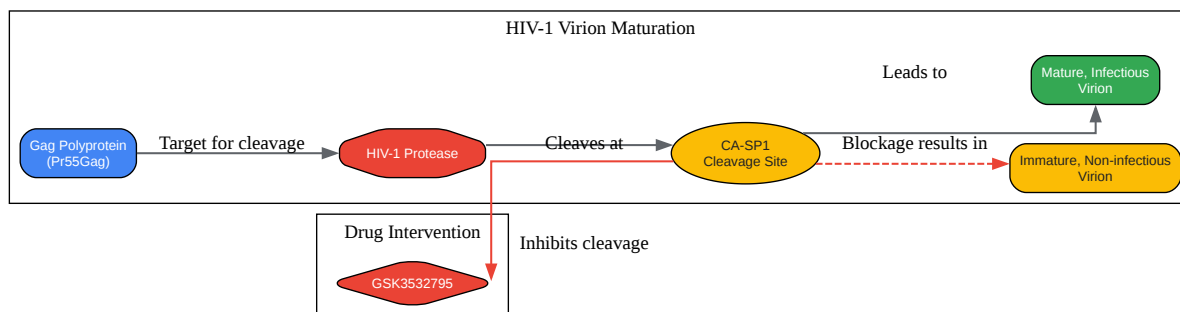
Introduction

GSK3532795 (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor that has demonstrated potent antiviral activity.^{[1][2]} This technical guide provides a comprehensive overview of the known antiviral activity spectrum of **GSK3532795**, with a focus on its mechanism of action, quantitative antiviral efficacy, and the experimental protocols used for its evaluation. The available data robustly supports its role as a powerful agent against Human Immunodeficiency Virus Type 1 (HIV-1), including various subtypes and drug-resistant strains.

Core Mechanism of Action

GSK3532795 targets the final step in the maturation of HIV-1.^{[1][2]} Specifically, it inhibits the proteolytic cleavage of the Gag polyprotein between the capsid (p24) and the spacer peptide 1 (SP1).^{[1][2][3]} This inhibition prevents the proper assembly and maturation of the viral core, resulting in the production of immature, non-infectious virions.^{[1][2]}

The following diagram illustrates the proposed signaling pathway and mechanism of action of **GSK3532795**.



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Caption: Mechanism of action of **GSK3532795** in inhibiting HIV-1 maturation.

Antiviral Activity Spectrum

The antiviral activity of **GSK3532795** has been extensively studied against HIV-1. However, there is a notable lack of publicly available data on its activity against other viruses, both RNA and DNA viruses. Therefore, the current known spectrum of activity for **GSK3532795** is specific to HIV-1.

In Vitro Anti-HIV-1 Activity

GSK3532795 has demonstrated potent in vitro activity against a broad range of HIV-1 subtypes, including B and C.[1][2] It also retains activity against HIV-1 strains that are resistant to other classes of antiretroviral drugs, such as protease inhibitors (PIs), nucleoside reverse transcriptase inhibitors (NRTIs), and non-nucleoside reverse transcriptase inhibitors (NNRTIs). [1][4]

The following table summarizes the quantitative in vitro antiviral activity of **GSK3532795** against various HIV-1 strains.

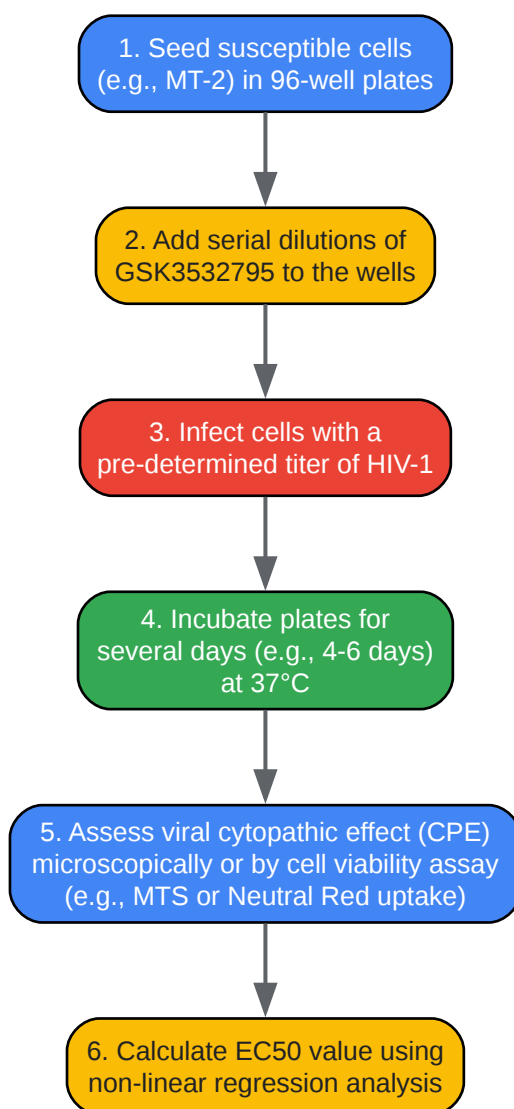
Virus Strain/Subtype	Cell Line	Assay Type	EC50 (nM)	IC50 (nM)	CC50 (μM)	Selectivity Index (CC50/EC50)	Reference
HIV-1 Subtype B (Wild-Type)	MT-2	CPE Reduction	0.34	-	>100	>294,117	[1]
HIV-1 Subtype C (Wild-Type)	MT-2	CPE Reduction	0.45	-	>100	>222,222	[1]
HIV-1 (Bevirimata-resistant)	MT-2	CPE Reduction	0.8 - 4.6	-	>100	>21,739 - >125,000	[1]
HIV-1 (PI-resistant clinical isolates)	-	PhenoSense Gag/PR	-	FC-IC50 range 0.16-0.68*	-	-	[4][5]

*Fold-change in IC50 relative to wild-type virus.

Experimental Protocols

The evaluation of the antiviral activity of **GSK3532795** has been conducted using various in vitro assays. The following is a generalized description of a common experimental workflow for determining the 50% effective concentration (EC50) using a cytopathic effect (CPE) reduction assay.

Generalized Experimental Workflow for CPE Reduction Assay



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Caption: Generalized workflow for a cytopathic effect (CPE) reduction assay.

Detailed Methodologies:

- Cell Lines: Commonly used cell lines for HIV-1 antiviral assays include MT-2 cells, which are highly susceptible to HIV-1 infection and exhibit clear cytopathic effects.[6]
- Virus Strains: Laboratory-adapted strains of HIV-1 (e.g., NL4-3) as well as clinical isolates from different subtypes are used to assess the breadth of activity.

- **Compound Preparation:** **GSK3532795** is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) and then serially diluted in cell culture medium to achieve the desired concentrations.
- **Infection and Incubation:** Cells are infected with a multiplicity of infection (MOI) that is optimized to cause significant CPE in the virus control wells within the incubation period. Plates are incubated at 37°C in a humidified atmosphere with 5% CO₂.
- **Measurement of Antiviral Activity:** The extent of CPE is quantified by various methods. A common method is the use of a colorimetric assay that measures the metabolic activity of viable cells (e.g., MTS assay). The absorbance is read using a plate reader, and the results are used to calculate the percentage of CPE inhibition at each drug concentration.
- **Cytotoxicity Assessment:** In parallel, the 50% cytotoxic concentration (CC₅₀) of the compound is determined by treating uninfected cells with the same serial dilutions of the drug. This is crucial for calculating the selectivity index (SI = CC₅₀/EC₅₀), which is a measure of the compound's therapeutic window.

Resistance Profile

Resistance to **GSK3532795** has been studied in vitro and in clinical trials.^[3] Mutations in the Gag polyprotein, particularly at or near the CA-SP1 cleavage site, can confer reduced susceptibility to the drug.^[3] Key mutations associated with resistance include substitutions at amino acid positions V362 and A364 in the Gag protein.^[3]

Conclusion

GSK3532795 is a potent second-generation HIV-1 maturation inhibitor with a well-defined mechanism of action. Its antiviral activity is robust against a wide range of HIV-1 subtypes, including those with resistance to other antiretroviral agents. While the current body of evidence strongly supports its anti-HIV-1 efficacy, its activity spectrum against other viral pathogens remains to be elucidated. Further research is warranted to explore the potential broader antiviral applications of this compound.

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- To cite this document: BenchChem. [GSK3532795: A Technical Overview of its Antiviral Activity Spectrum]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606272#gsk3532795-antiviral-activity-spectrum]

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